molecular formula C11H12N4O2S B2758596 N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1448034-27-2

N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2758596
CAS No.: 1448034-27-2
M. Wt: 264.3
InChI Key: KWSVRZDEGZWOLM-UHFFFAOYSA-N
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Description

N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of isothiazole, pyrazolo, and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazole ring, followed by the construction of the pyrazolo and oxazine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific catalysts can enhance the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve high throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiazole, pyrazolo, and oxazine derivatives. Examples include:

  • 3-methylisothiazole
  • 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
  • 2-carboxamide derivatives

Uniqueness

N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-5-9(18-14-7)12-11(16)8-6-10-15(13-8)3-2-4-17-10/h5-6H,2-4H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSVRZDEGZWOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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